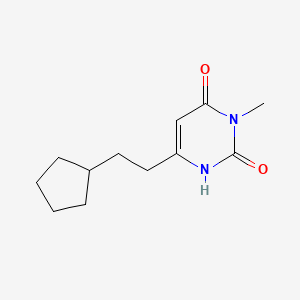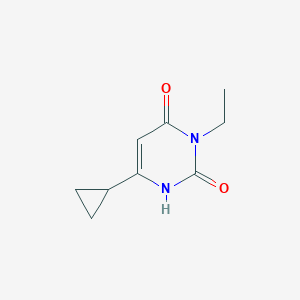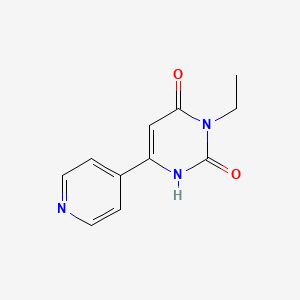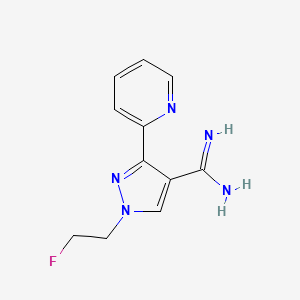
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide
Overview
Description
“1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide” is a chemical compound that is used for pharmaceutical testing . It is also related to “1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol” which has a molecular weight of 221.23 g/mol.
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .
Molecular Structure Analysis
The structure of similar compounds consists of a central pyridine ring with two penta-fluoro-phenyl substituted imine groups in positions 2 and 6. The whole molecule is generated by mirror symmetry, the mirror bisecting the N and para-C atom of the pyridine ring. The perfluoro-phenyl ring is inclined to the pyridine ring by 73.67 (8)° .
Chemical Reactions Analysis
Chemical reactions involving similar compounds include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . Protodeboronation using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, afforded the indolizidine 12 in 59% yield and good diastereoselectivity (dr = 5 : 1) .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.034g/cm3, a boiling point of 211.7ºC at 760mmHg, and a flash point of 86.2ºC . The molecular formula is C8H9NO .
Scientific Research Applications
Anticancer Activity
Pyrazole and pyridine derivatives have been explored for their potential in treating cancer. For instance, Aurora kinase inhibitors, which often contain pyrazole and pyridine moieties, show promise in cancer therapy due to their ability to inhibit key proteins involved in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006). Another study highlighted the synthesis of novel fluoro-substituted compounds with significant anti-lung cancer activity, underscoring the importance of fluorine in enhancing the efficacy of therapeutic agents (A. G. Hammam et al., 2005).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of pyrazole-containing compounds. One study synthesized a series of pyrimidine derivatives showing promising antimicrobial activity, indicating the potential use of these compounds in combating microbial infections (Chetan C. Rathod & M. Solanki, 2018).
Exploratory Synthesis and Mechanistic Studies
The functionalization reactions of certain pyrazole derivatives have been studied, shedding light on the mechanisms underlying the chemical transformations these compounds undergo. Such insights are crucial for the design of more effective and targeted therapeutic agents (İ. Yıldırım et al., 2005).
Antiviral and Other Biomedical Applications
Beyond anticancer and antimicrobial activities, pyrazole derivatives have been investigated for a wide range of biomedical applications, including antiviral properties. A comprehensive review highlighted the potential of pyrazole-containing compounds as anti-HIV agents, demonstrating the versatility of this chemical scaffold in drug discovery (Sanjay Kumar et al., 2022).
Safety and Hazards
Similar compounds are harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Future Directions
properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-2-ylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5/c12-4-6-17-7-8(11(13)14)10(16-17)9-3-1-2-5-15-9/h1-3,5,7H,4,6H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTJOUGQUWQBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



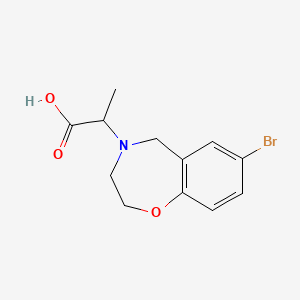
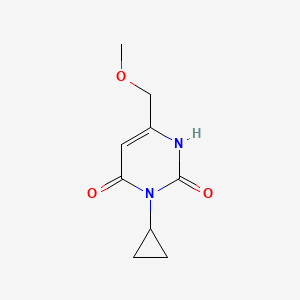
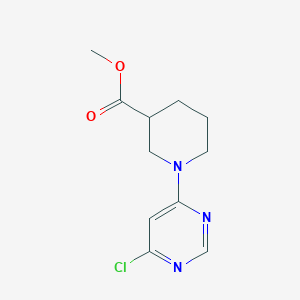
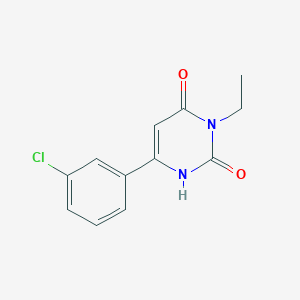
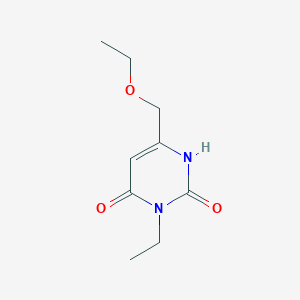
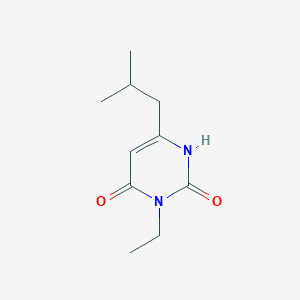
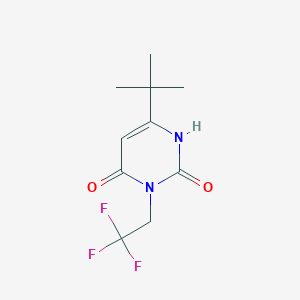


![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)
![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)
